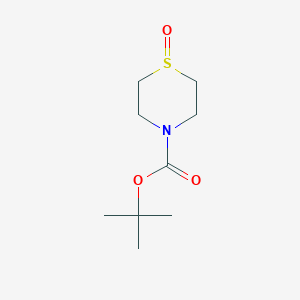

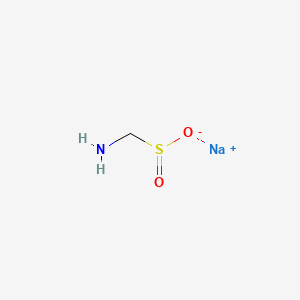

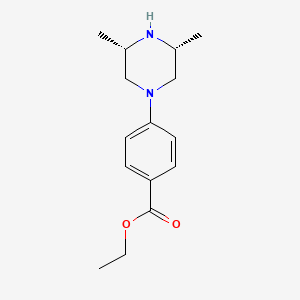

![molecular formula C7H9N2NaO5S2 B1324480 Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate CAS No. 207511-11-3](/img/structure/B1324480.png)

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate, also known as 2-MERCAPTO-5-BENZIMIDAZOLESULFONIC ACID SODIUM SALT DIHYDRATE, is a chemical compound with the molecular formula C7H9N2NaO5S2 . It has an average mass of 288.276 Da and a monoisotopic mass of 287.985046 Da .

Molecular Structure Analysis

The molecular structure of Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is represented by the formula C7H9N2NaO5S2 . Unfortunately, the specific structural details are not provided in the searched resources.Physical And Chemical Properties Analysis

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is a white to light yellow powder or crystal . It has a melting point of >300 °C . Unfortunately, other physical and chemical properties such as pH, vapor pressure, viscosity, and boiling point are not available .Aplicaciones Científicas De Investigación

Synthesis of Imidazole Derivatives

Imidazole derivatives are crucial in various fields due to their biological and pharmacological activities. Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate serves as a starting material for synthesizing diverse imidazole compounds. These derivatives have applications ranging from anticancer, anti-aging, and anticoagulant drugs to enzyme inhibitors .

Antimicrobial Agents

Research indicates that certain benzimidazole sulfonates exhibit antibacterial and antifungal properties. This compound can be used to develop new antimicrobial agents, potentially leading to treatments for various infections .

Catalysis in Organic Synthesis

The compound’s sulfonate group can act as a leaving group or an anchor for catalysts in organic synthesis reactions. This property is particularly useful in creating greener and more efficient synthesis pathways for pharmaceuticals and other organic molecules .

Development of Therapeutic Agents

Due to its structural similarity to naturally occurring biomolecules, this compound can be modified to create therapeutic agents. These agents can target specific biological pathways, offering potential treatments for diseases .

Agricultural Chemicals

As a derivative of imidazole, this compound can be used to synthesize selective plant growth regulators, fungicides, and herbicides. These applications are crucial for enhancing agricultural productivity and managing pests .

Ionic Liquids and Green Chemistry

The compound’s versatility extends to the synthesis of ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have applications in green chemistry, acting as solvents or catalysts that are more environmentally friendly .

Material Science

In material science, the compound can be used to create novel materials with specific properties, such as conductivity or photoreactivity. This has implications for developing new electronic devices or energy storage solutions .

Biochemical Research

Lastly, this compound can be used in biochemical research to study enzyme reactions, protein folding, and other biochemical processes. Its reactivity with certain biomolecules makes it a valuable tool for understanding life at the molecular level .

Safety and Hazards

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Propiedades

IUPAC Name |

sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2.Na.2H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;;/h1-3H,(H2,8,9,13)(H,10,11,12);;2*1H2/q;+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYOMRFNKQEDEH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2NaO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635513 |

Source

|

| Record name | Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate | |

CAS RN |

207511-11-3 |

Source

|

| Record name | Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

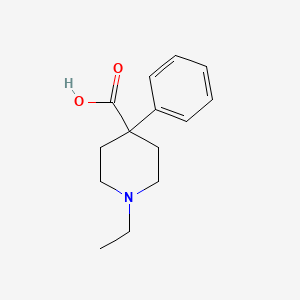

![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)

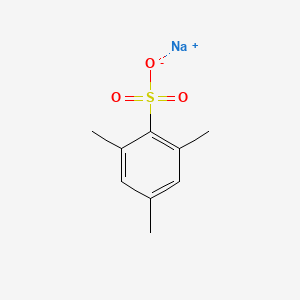

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)

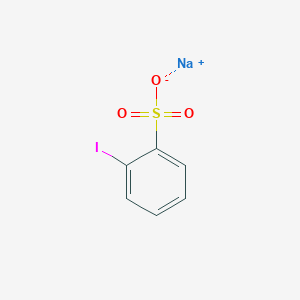

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)